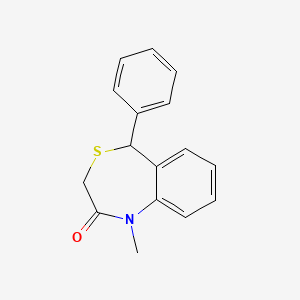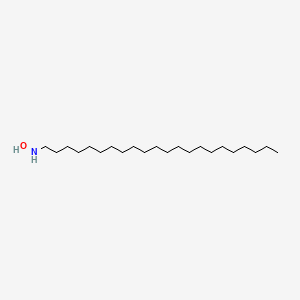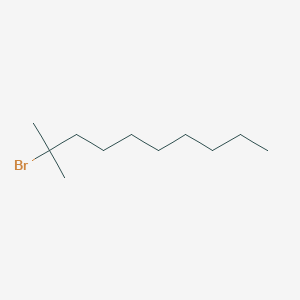![molecular formula C48H48N2S2 B14247265 3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine) CAS No. 405198-37-0](/img/structure/B14247265.png)
3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(10-hexyl-10H-phenothiazine): is a complex organic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(10-hexyl-10H-phenothiazine) typically involves a multi-step process. One common method includes the following steps:
Formation of 10-hexyl-10H-phenothiazine: This can be achieved by reacting phenothiazine with 1-bromohexane in the presence of a base such as sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(10-hexyl-10H-phenothiazine) can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The phenothiazine units can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in ethanol.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Nitro or halogenated phenothiazine derivatives.
Aplicaciones Científicas De Investigación
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(10-hexyl-10H-phenothiazine) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(10-hexyl-10H-phenothiazine) involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various receptors and enzymes, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
10-Phenyl-10H-phenothiazine: A simpler phenothiazine derivative with similar electronic properties.
10-Methyl-10H-phenothiazine: Another phenothiazine derivative with a methyl group instead of a hexyl group.
Uniqueness
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(10-hexyl-10H-phenothiazine) is unique due to its biphenyl core and hexyl-substituted phenothiazine units, which enhance its solubility, stability, and electronic properties. These features make it particularly suitable for applications in organic electronics and imaging .
Propiedades
Número CAS |
405198-37-0 |
|---|---|
Fórmula molecular |
C48H48N2S2 |
Peso molecular |
717.0 g/mol |
Nombre IUPAC |
10-hexyl-3-[4-[4-(10-hexylphenothiazin-3-yl)phenyl]phenyl]phenothiazine |
InChI |
InChI=1S/C48H48N2S2/c1-3-5-7-13-31-49-41-15-9-11-17-45(41)51-47-33-39(27-29-43(47)49)37-23-19-35(20-24-37)36-21-25-38(26-22-36)40-28-30-44-48(34-40)52-46-18-12-10-16-42(46)50(44)32-14-8-6-4-2/h9-12,15-30,33-34H,3-8,13-14,31-32H2,1-2H3 |
Clave InChI |
CIPCLWNXWUMHJU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C2=C(C=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C7S6)CCCCCC)SC8=CC=CC=C81 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate](/img/structure/B14247183.png)

![2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate](/img/structure/B14247201.png)
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
![Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-](/img/structure/B14247230.png)

![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)

![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)

![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)


